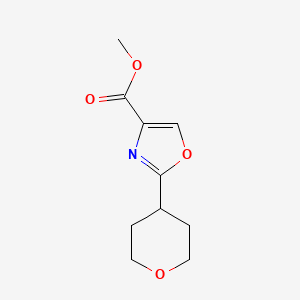
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,2,2-trifluoroethyl)oxirane, also known as TFEO, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. TFEO is a colorless, volatile liquid with a boiling point of 59°C and a melting point of -75°C. It is used as a reagent in organic synthesis and as a solvent in the production of pharmaceuticals and other products. TFEO is also used as an intermediate in the synthesis of several drugs and other compounds.
Aplicaciones Científicas De Investigación
(2R)-2-(2,2,2-trifluoroethyl)oxirane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. It is also used in the synthesis of polymers, in the production of pesticides, and in the production of dyes and pigments.
Mecanismo De Acción
(2R)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as an intermediate in the synthesis of several drugs and other compounds. The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane depends on the specific application. In organic synthesis, (2R)-2-(2,2,2-trifluoroethyl)oxirane acts as a nucleophile and can be used to form a variety of different products. In the production of pharmaceuticals, (2R)-2-(2,2,2-trifluoroethyl)oxirane acts as a solvent and can be used to dissolve a variety of different compounds.
Biochemical and Physiological Effects
(2R)-2-(2,2,2-trifluoroethyl)oxirane is generally considered to be non-toxic and non-irritating. However, it is important to note that it can cause skin irritation if it comes into contact with the skin. In addition, (2R)-2-(2,2,2-trifluoroethyl)oxirane is highly flammable and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(2,2,2-trifluoroethyl)oxirane in lab experiments is that it is highly volatile and can be easily removed from the reaction mixture. This makes it an ideal solvent for many reactions. Additionally, (2R)-2-(2,2,2-trifluoroethyl)oxirane is non-toxic and non-irritating, making it safe to use in the laboratory. However, (2R)-2-(2,2,2-trifluoroethyl)oxirane is highly flammable and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane in scientific research. One potential direction is the use of (2R)-2-(2,2,2-trifluoroethyl)oxirane as a reagent in organic synthesis. This could be used to synthesize a variety of different compounds, including pharmaceuticals, polymers, and dyes and pigments. Additionally, (2R)-2-(2,2,2-trifluoroethyl)oxirane could be used as a solvent in the production of pesticides, as well as in the production of other organic compounds. Finally, (2R)-2-(2,2,2-trifluoroethyl)oxirane could be used as an intermediate in the synthesis of new drugs and other compounds.
Métodos De Síntesis
(2R)-2-(2,2,2-trifluoroethyl)oxirane can be synthesized in a variety of ways. The most common method is the reaction of 2,2,2-trifluoroethanol with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkoxide, which can then be hydrolyzed to form (2R)-2-(2,2,2-trifluoroethyl)oxirane. Another method is the reaction of 2,2,2-trifluoroethanol with a Grignard reagent, such as methylmagnesium bromide, which produces an alkane, which can then be oxidized to form (2R)-2-(2,2,2-trifluoroethyl)oxirane.
Propiedades
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2,2-Trifluoroethyl)oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



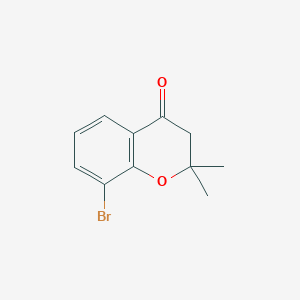

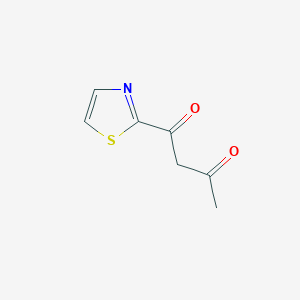
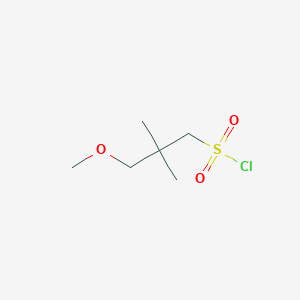

![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
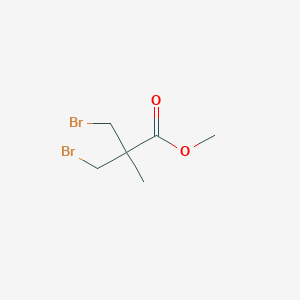
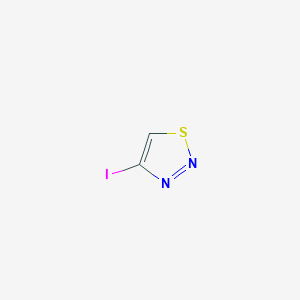
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)
